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Compound of Interest

2-Amino-4-methylithiophene-3-
Compound Name:
carbonitrile

Cat. No.: B188914

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 2-Amino-4-
methylthiophene-3-carbonitrile, a molecule of significant interest in medicinal chemistry and
materials science. The following sections detail the crystallographic data, experimental
protocols for its determination, and a workflow visualization to aid in understanding the
structural analysis process.

Crystallographic Data Summary

The crystal structure of 2-Amino-4-methylthiophene-3-carbonitrile (CeHsN2S) has been
determined by X-ray diffraction. The crystallographic data, deposited in the Cambridge
Crystallographic Data Centre (CCDC) under the deposition number 222887, reveals a
monoclinic crystal system.[1] Key crystallographic parameters are summarized in the tables
below for clear and concise reference.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
CCDC Deposition No. 222887
Empirical Formula CeHeN2S
Formula Weight 138.19
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 7.788(2) A
b 12.313(3) A
C 7.551(2) A
a 90°

B 107.53(3)°
y 90°

Volume 690.1(3) As
z 4
Calculated Density 1.330 Mg/m3
Absorption Coefficient 0.380 mm~1
F(000) 288

Data Collection and Refinement

Theta range for data collection

3.32 to 27.50°

Reflections collected

4134

Independent reflections

1581 [R(int) = 0.0294]
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Completeness to theta = 27.50° 99.8 %

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 1581/0/82

Goodness-of-fit on F2 1.050

Final R indices [I>2sigma(l)] R1 =0.0416, wR2 = 0.1064

R indices (all data) R1 =0.0543, wR2 = 0.1147

Table 2: Selected Bondlengths ()

Bond Length (A)
S(1)-C(2) 1.737(2)
S(1)-C(5) 1.724(2)
N(1)-C(2) 1.338(2)
N(2)-C(6) 1.144(3)
C(2)-C(3) 1.412(3)
C(3)-C(4) 1.381(3)
C(3)-C(6) 1.428(3)
C(4)-C(5) 1.421(3)
C(4)-C(7) 1.498(3)

Table 3: Selected Bond Angles (°) and Torsion Angles (°)
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Atoms Angle (°) Atoms Torsion Angle (°)
C(5)-S(1)-C(2) 91.89(10) C(5)-C(4)-C(7)-H(7TA)  -179.3(2)
N(1)-C(2)-C(3) 124.93(18) C(3)-C(4)-C(7)-H(7A)  1.1(2)
N(1)-C(2)-S(1) 113.84(14) C(6)-C(3)-C(4)-C(7) 179.1(2)
C(3)-C(2)-S(1) 111.23(14) C(2)-C(3)-C(4)-C(7) -1.1(3)
C(4)-C(3)-C(6) 124.3(2) C(4)-C(3)-C(6)-N(2) -179.9(2)
C(4)-C(3)-C(2) 117.80(18) C(2)-C(3)-C(6)-N(2) 0.3(4)
C(6)-C(3)-C(2) 117.9(2) S(1)-C(2)-C(3)-C(6) 179.86(16)
C(3)-C(4)-C(5) 114.39(18) N(1)-C(2)-C(3)-C(6) -1.0(3)
C(3)-C(4)-C(7) 125.7(2)

C(5)-C(4)-C(7) 119.9(2)

C(4)-C(5)-S(1) 114.68(15)

Experimental Protocols

The determination of the crystal structure of 2-Amino-4-methylthiophene-3-carbonitrile
involved the following key experimental procedures.

Synthesis and Crystallization

The title compound was synthesized, and single crystals suitable for X-ray diffraction were
obtained by slow evaporation of a solution in an appropriate solvent at room temperature. The
resulting crystals were colorless blocks.

X-ray Data Collection

A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant
temperature of 293(2) K during data collection. Graphite-monochromated Mo Ka radiation (A =
0.71073 A) was used. A total of 4134 reflections were collected over a theta range of 3.32 to
27.50°.
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Structure Solution and Refinement

The structure was solved by direct methods and refined by full-matrix least-squares on F2. All
non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in
geometrically calculated positions and refined using a riding model. The final refinement
converged with R-indices of R1 = 0.0416 and wR2 = 0.1064 for observed reflections
[1>2sigma(D)].

Workflow Visualization

The following diagram illustrates the experimental workflow for the crystal structure
determination of 2-Amino-4-methylthiophene-3-carbonitrile.
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Crystal structure determination workflow.
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Signaling Pathways and Logical Relationships

At present, there is no specific signaling pathway directly associated with 2-Amino-4-
methylthiophene-3-carbonitrile in the context of its crystal structure analysis. The primary
focus of the crystallographic study is the precise determination of its three-dimensional atomic
arrangement, which is fundamental for understanding its chemical properties and potential
interactions in a biological context. The structural data presented here can serve as a crucial
starting point for computational studies, such as molecular docking, to explore its potential
binding to biological targets and elucidate its role in signaling pathways.

The logical relationship in this context is the progression from synthesis to the detailed
structural characterization, which then enables further investigation into its biological activities.
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From synthesis to functional studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Amino-4-methylthiophene-3-carbonitrile | C6H6N2S | CID 264281 - PubChem
[pubchem.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [In-Depth Crystal Structure Analysis of 2-Amino-4-
methylthiophene-3-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188914#2-amino-4-methylthiophene-3-carbonitrile-
crystal-structure-analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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